molecular formula C13H13NO4 B5635356 dimethyl [3-(3-pyridinyl)-2-propen-1-ylidene]malonate CAS No. 201294-29-3

dimethyl [3-(3-pyridinyl)-2-propen-1-ylidene]malonate

Cat. No. B5635356
CAS RN: 201294-29-3
M. Wt: 247.25 g/mol
InChI Key: GDQSALGAENTLKG-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Dimethyl [3-(3-pyridinyl)-2-propen-1-ylidene]malonate is a compound that can be synthesized through multicomponent reactions involving dimethyl malonate with other reagents like α,β-acetylenic aldehydes and cyclic secondary amines. It exhibits properties like fluorescence and solvatochromism and can be used in nonlinear optical materials (Sokov et al., 2020).

Synthesis Analysis

  • The compound can be synthesized through a three-component reaction, involving dimethyl malonate, α,β-acetylenic aldehydes, and cyclic secondary amines, yielding dimethyl 2-(3-aminoprop-2-en-1-ylidene)malonates. The reaction mechanism likely involves Knoevenagel condensation followed by nucleophilic addition of the cyclic amine (Sokov et al., 2020).

Molecular Structure Analysis

  • Structural studies of similar dimethyl malonate derivatives have been conducted using methods like NMR and X-ray diffraction, revealing details about the arrangement of various functional groups and the overall molecular geometry (Jiménez-Cruz et al., 2003).

Chemical Reactions and Properties

  • Dimethyl [3-(3-pyridinyl)-2-propen-1-ylidene]malonate participates in various chemical reactions, forming structurally diverse compounds. Its reactivity can be explored in the context of multicomponent synthesis, demonstrating its versatility in organic synthesis (Ryzhkova et al., 2021).

Physical Properties Analysis

  • The physical properties of related dimethyl malonate compounds have been studied, including their stability, solubility, and crystal structure. These properties are crucial in determining the compound's suitability for various applications (Antony et al., 2019).

properties

IUPAC Name

dimethyl 2-[(E)-3-pyridin-3-ylprop-2-enylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-17-12(15)11(13(16)18-2)7-3-5-10-6-4-8-14-9-10/h3-9H,1-2H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQSALGAENTLKG-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC=CC1=CN=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(=C/C=C/C1=CN=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001156123
Record name 1,3-Dimethyl 2-[(2E)-3-(3-pyridinyl)-2-propen-1-ylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805604
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,3-Dimethyl 2-[(2E)-3-(3-pyridinyl)-2-propen-1-ylidene]propanedioate

CAS RN

201294-29-3
Record name 1,3-Dimethyl 2-[(2E)-3-(3-pyridinyl)-2-propen-1-ylidene]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201294-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl 2-[(2E)-3-(3-pyridinyl)-2-propen-1-ylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.